An In-depth Technical Guide to 4-(Oxazol-5-yl)benzaldehyde
An In-depth Technical Guide to 4-(Oxazol-5-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Oxazol-5-yl)benzaldehyde is a pivotal bifunctional molecule increasingly recognized for its utility as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core properties, synthesis, reactivity, and applications. We delve into the prevalent van Leusen oxazole synthesis for its construction, offering a detailed experimental protocol and mechanistic insights. The guide further explores the compound's chemical reactivity, its role as a key intermediate in the synthesis of bioactive compounds, and its spectroscopic characteristics. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This document serves as a critical resource for researchers aiming to leverage the unique chemical architecture of 4-(Oxazol-5-yl)benzaldehyde in drug discovery and the development of novel organic materials.
Introduction
The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom. This scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic molecules with diverse biological activities.[1][2] Oxazole-containing compounds have been developed as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents.[1][2] The value of the oxazole moiety stems from its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological receptors and enzymes.[1][2]
4-(Oxazol-5-yl)benzaldehyde, CAS No. 179057-31-9, merges the reactive potential of an aromatic aldehyde with the stable, electron-rich oxazole ring.[3] This unique combination makes it an invaluable intermediate for synthesizing more complex molecular architectures. The aldehyde group serves as a handle for a multitude of chemical transformations, including reductive aminations, condensations, and Wittig-type reactions, while the oxazole ring can be a key pharmacophoric element or a rigid linker. This guide aims to provide an in-depth technical overview of this compound for professionals in drug development and chemical research.
Nomenclature and Physicochemical Properties
-
Systematic IUPAC Name: 4-(1,3-Oxazol-5-yl)benzaldehyde
-
Common Synonyms: 4-(Oxazol-5-yl)benzaldehyde
-
CAS Number: 179057-31-9[3]
-
Molecular Formula: C₁₀H₇NO₂[3]
-
Molecular Weight: 173.17 g/mol [3]
The core physicochemical properties of 4-(Oxazol-5-yl)benzaldehyde are summarized in the table below. These parameters are critical for designing experimental conditions, predicting bioavailability, and understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Molecular Weight | 173.17 | [3] |
| Molecular Formula | C₁₀H₇NO₂ | [3] |
| Purity | Typically ≥95% | |
| InChI Key | GDXLZBAOBKGCEK-UHFFFAOYSA-N | |
| SMILES | O=CC1=CC=C(C2=CN=CO2)C=C1 | [3] |
Note: Some properties like melting point, boiling point, and solubility are not consistently reported across public databases and should be determined experimentally for specific lots.
Synthesis and Reaction Mechanism
The most common and efficient method for synthesizing 5-substituted oxazoles, including 4-(Oxazol-5-yl)benzaldehyde, is the van Leusen Oxazole Synthesis .[1][4] This reaction provides a direct route from an aldehyde to the corresponding oxazole using tosylmethyl isocyanide (TosMIC).[4][5]
The van Leusen reaction is prized for its operational simplicity, use of readily available starting materials, and generally good yields.[1][2] It involves the base-mediated reaction of an aldehyde with TosMIC.[4]
Reaction Mechanism
The mechanism of the van Leusen oxazole synthesis is a well-established, two-step [3+2] cycloaddition process.[1]
-
Deprotonation and Nucleophilic Attack: A base (e.g., K₂CO₃, t-BuOK) deprotonates the acidic methylene proton of TosMIC. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (4-formylbenzonitrile in a related synthesis, or terephthalaldehyde).[4][6]
-
Cyclization: An intramolecular 5-endo-dig cyclization occurs where the newly formed alkoxide attacks the isocyanide carbon, forming a five-membered oxazoline intermediate.[4][5][7]
-
Elimination: The presence of a proton on the carbon adjacent to the sulfonyl group allows for a base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group. This elimination step drives the reaction and results in the formation of the aromatic oxazole ring.[4]
Synthesis Workflow Diagram
Caption: Workflow for the van Leusen synthesis of 4-(Oxazol-5-yl)benzaldehyde.
Detailed Experimental Protocol
This protocol is adapted from general van Leusen reaction procedures. Researchers should optimize conditions for their specific setup.
Materials:
-
Terephthalaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of terephthalaldehyde (1.0 equivalent) in anhydrous methanol, add TosMIC (1.05 equivalents).
-
Add anhydrous potassium carbonate (2.0 equivalents) portion-wise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(Oxazol-5-yl)benzaldehyde.
Chemical Reactivity and Applications
The synthetic utility of 4-(Oxazol-5-yl)benzaldehyde lies in the reactivity of its aldehyde functional group, which can be readily transformed into a wide range of other functionalities.
Key Reactions
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Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted amines. This is a cornerstone reaction in drug discovery for introducing diversity.
-
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, allowing for carbon chain extension.
-
Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds can be used to construct larger, more complex scaffolds.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid (e.g., using KMnO₄ or Jones reagent) or reduced to an alcohol (e.g., using NaBH₄).
Applications in Drug Discovery
The 4-(Oxazol-5-yl)phenyl moiety is an attractive scaffold for drug design. The oxazole ring can act as a bioisostere for ester or amide groups, improving metabolic stability, while the overall structure serves as a rigid linker to orient other pharmacophoric groups. For example, derivatives have been investigated as potential succinate dehydrogenase (SDH) inhibitors for antifungal applications.[8] The core structure is used as a building block to synthesize more complex molecules that can interact with specific biological targets.[8]
Caption: Role of 4-(Oxazol-5-yl)benzaldehyde as a starting block in a drug discovery workflow.
Spectroscopic Characterization
Actual spectroscopic data should be obtained for each synthesized batch. The following are typical expected values.
-
¹H NMR: Protons on the benzaldehyde ring would appear in the aromatic region (δ 7.5-8.5 ppm). The aldehyde proton would be a singlet further downfield (δ ~9.9-10.1 ppm). The two protons on the oxazole ring would appear as distinct singlets, typically between δ 7.0 and 8.5 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde is highly deshielded and would appear around δ 190-195 ppm. Aromatic carbons would be in the δ 120-155 ppm range. The carbons of the oxazole ring would also be in the aromatic region.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch would be present around 1700-1710 cm⁻¹. C-H stretching of the aldehyde would be seen as a pair of bands around 2820 and 2720 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 173.17.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(Oxazol-5-yl)benzaldehyde. While specific toxicological properties have not been thoroughly investigated, general guidelines for handling aromatic aldehydes should be followed.[9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).[10][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[12][13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[9][12]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[12]
Conclusion
4-(Oxazol-5-yl)benzaldehyde is a high-value chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery. Its straightforward synthesis via the van Leusen reaction and the versatile reactivity of its aldehyde group make it an accessible and powerful tool for creating molecular diversity. A thorough understanding of its properties, synthesis, and handling is essential for researchers looking to incorporate this promising building block into their research and development programs.
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Gao, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1605. [Link]
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NROChemistry. (n.d.). Van Leusen Reaction. [Link]
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AllChem. (2021). Van Leusen Reaction. YouTube. [Link]
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ChemBK. (n.d.). 4-(Benzo[d]oxazol-5-yl)benzaldehyde. [Link]
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Capot Chemical. (2025). Safety Data Sheet: 4-(1,3,4-Oxadiazol-2-yl)benzaldehyde. [Link]
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PubChem. (n.d.). 4-Benzal-2-phenyl-5-oxazolone. [Link]
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Gao, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]
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ResearchGate. (n.d.). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. [Link]
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Lu, J., et al. (2011). 4-[4-(1H-Tetrazol-5-yl)phenoxy]benzaldehyde. ResearchGate. [Link]
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Wang, X., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Pyrazol-5-yl-benzamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(43), 13839-13848. [Link]
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